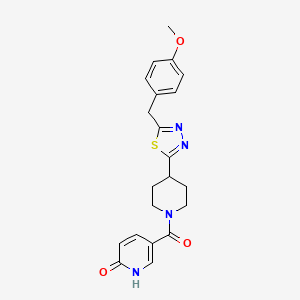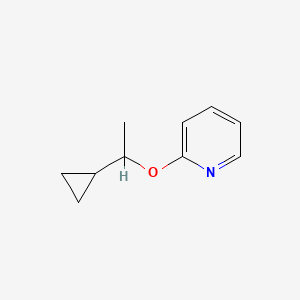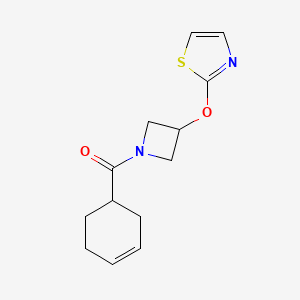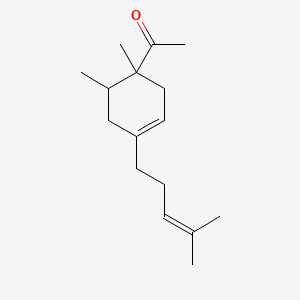![molecular formula C22H19FN2O2 B2788396 N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-phenylacetohydrazide CAS No. 331461-71-3](/img/structure/B2788396.png)
N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-phenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-phenylacetohydrazide is a chemical compound that is widely used in scientific research. This compound is also known as FBMTPH and has a molecular formula of C21H19FN2O2. FBMTPH is a hydrazone derivative that has been used in various studies due to its unique chemical properties.
作用機序
The mechanism of action of FBMTPH is not fully understood. However, it is believed that FBMTPH exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, FBMTPH has been shown to induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
FBMTPH has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, FBMTPH has been shown to induce cell cycle arrest in cancer cells. Furthermore, FBMTPH has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
実験室実験の利点と制限
One of the major advantages of using FBMTPH in lab experiments is its unique chemical properties. This compound has been shown to have anti-cancer properties, which makes it an ideal candidate for cancer research. Additionally, FBMTPH is relatively easy to synthesize, which makes it a cost-effective compound for lab experiments. However, one of the limitations of using FBMTPH in lab experiments is the lack of knowledge regarding its mechanism of action.
将来の方向性
There are several future directions for research on FBMTPH. One potential direction is to investigate the potential of FBMTPH as an anti-cancer agent in combination with other drugs. Additionally, further studies are needed to elucidate the mechanism of action of FBMTPH. Furthermore, future studies could investigate the potential of FBMTPH in other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, FBMTPH is a chemical compound that has been widely used in scientific research due to its unique chemical properties. This compound has been shown to have anti-cancer properties and has been used in various studies to investigate its potential as an anti-cancer agent. Additionally, FBMTPH has several biochemical and physiological effects, including the inhibition of cell growth and proliferation and the induction of apoptosis. Furthermore, there are several future directions for research on FBMTPH, including investigating its potential in combination with other drugs and in other diseases.
合成法
The synthesis of FBMTPH is a complex process that involves several steps. The first step involves the reaction of 4-fluorobenzaldehyde with 4-hydroxybenzaldehyde in the presence of acetic acid to form 4-[(4-fluorobenzyl)oxy]benzaldehyde. The second step involves the reaction of 4-[(4-fluorobenzyl)oxy]benzaldehyde with 2-phenylacetohydrazide in the presence of ethanol to form FBMTPH.
科学的研究の応用
FBMTPH has been widely used in scientific research due to its unique chemical properties. This compound has been used in various studies to investigate its potential as an anti-cancer agent. FBMTPH has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, FBMTPH has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
特性
IUPAC Name |
N-[(E)-[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2/c23-20-10-6-19(7-11-20)16-27-21-12-8-18(9-13-21)15-24-25-22(26)14-17-4-2-1-3-5-17/h1-13,15H,14,16H2,(H,25,26)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQARWHYTDFJUJF-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2788317.png)

![[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] 4-chlorobenzoate](/img/structure/B2788321.png)


![N-(2-fluorophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2788324.png)
![2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2788325.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,5-dichlorobenzamide](/img/structure/B2788326.png)

methanone](/img/structure/B2788328.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2788330.png)
